(3-Fluoropyridin-4-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c11-9-7-12-2-1-8(9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFVUAUZDGGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-4-yl)(thiomorpholino)methanone typically involves the reaction of 3-fluoropyridine with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropyridin-4-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted pyridines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Fluoropyridin-4-yl)(thiomorpholino)methanone is a chemical compound with a pyridine ring substituted with a fluorine atom at the 3-position and a thiomorpholine moiety. It has the molecular formula C₁₁H₁₃FN₂OS and a molecular weight of approximately 232.30 g/mol. The compound contains both nitrogen and sulfur heteroatoms, which gives it unique chemical properties and biological activities.
Potential Applications
This compound has potential applications in pharmaceutical development as a lead compound in drug discovery. Compounds similar to it have been investigated for their biological activities, particularly in medicinal chemistry. The uniqueness of this compound lies in its specific combination of fluorinated pyridine and thiomorpholine structures, which may enhance its lipophilicity and bioavailability compared to other similar compounds, potentially leading to distinct pharmacological profiles and mechanisms of action.
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Basmisanil | C₂₁H₂₀FN₃O₅S | Investigated for Down Syndrome treatment |
| (4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | C₁₃H₁₅N₃O₂S | Antimicrobial properties |
| 2,3-dihydro-1,4-thiazin-4-yl(phenyl)methanone | C₁₁H₁₂N₂OS | Potentially used in various pharmaceutical applications |
Chemical Reactivity
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-4-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoropyridine ring and thiomorpholine moiety contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 13a) reduce yields compared to electron-donating groups (e.g., NH₂ in 14a), likely due to steric or electronic challenges during coupling .
- Fluorine Impact : Fluorinated analogs (e.g., 2l, 7j, and the target compound) show improved metabolic stability and altered lipophilicity, critical for drug design .
Physical and Chemical Properties
Thermal Stability :
- Thiomorpholine’s sulfur atom may reduce thermal stability compared to morpholine derivatives due to weaker H-bonding.
Crystallography :
Predicted Properties :
- (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone has a predicted density of 1.230 g·cm³ and pKa of -1.62, indicating high acidity and moderate solubility .
Biological Activity
(3-Fluoropyridin-4-yl)(thiomorpholino)methanone is a chemical compound with a unique structure that combines a fluorinated pyridine and a thiomorpholine moiety. This combination imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C₁₁H₁₃FN₂OS, with a molecular weight of approximately 232.30 g/mol. Understanding its biological activity involves investigating its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The presence of the fluorine atom in the pyridine ring enhances lipophilicity and may improve bioavailability compared to other similar compounds. The thiomorpholine ring contributes to the compound's reactivity and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃FN₂OS |
| Molecular Weight | 232.30 g/mol |
| Functional Groups | Pyridine, Thiomorpholine |
The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzyme activities by binding to active sites or modulating signal transduction pathways.
In Vitro Studies
In vitro studies using various cell lines have been conducted to evaluate the efficacy and safety profile of this compound. These studies typically assess cell viability, proliferation, and apoptosis rates in response to treatment with different concentrations of this compound.
Key Findings:
- Cell Viability: Studies indicate that at lower concentrations, the compound exhibits minimal cytotoxicity, while higher concentrations can lead to significant reductions in cell viability.
- Apoptosis Induction: Flow cytometry analyses have shown increased apoptosis in treated cells, suggesting potential anticancer properties.
Case Studies
Several case studies have explored the biological activity of this compound in various therapeutic contexts:
-
Antimicrobial Activity:
- A study evaluated the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating potential as an antimicrobial agent.
-
Anticancer Properties:
- Research focused on the compound's effects on cancer cell lines revealed that it induces apoptosis through caspase activation pathways. This suggests a mechanism for potential use in cancer therapy.
-
Enzyme Inhibition:
- Interaction studies highlighted that this compound acts as an inhibitor for certain lipoxygenases, which are implicated in inflammatory processes.
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Basmisanil | C₂₁H₂₀FN₃O₅S | Investigated for Down Syndrome treatment |
| (4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | C₁₃H₁₅N₃O₂S | Antimicrobial properties |
| 2,3-dihydro-1,4-thiazin-4-yl(phenyl)methanone | C₁₁H₁₂N₂OS | Potentially used in various pharmaceutical applications |
Q & A
Basic Question: What synthetic strategies are recommended for preparing (3-Fluoropyridin-4-yl)(thiomorpholino)methanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a fluoropyridine derivative with a thiomorpholine moiety via a ketone bridge. Key steps include:
- Fluoropyridine Activation : Use 3-fluoro-4-bromopyridine as a starting material. Activate the bromine site via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) with thiomorpholine derivatives .
- Ketone Formation : Employ Friedel-Crafts acylation or nucleophilic substitution with thiomorpholine in the presence of a carbonyl source (e.g., phosgene or triphosgene).
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor by TLC or HPLC for intermediate purity. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the fluoropyridine aromatic protons (δ 8.2–8.5 ppm) and thiomorpholine’s methylene protons (δ 3.5–4.0 ppm).
- ¹³C NMR : Carbonyl carbon (C=O) appears at ~190–200 ppm; fluorine coupling splits pyridine carbons .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₀H₁₀FNO₂S (calc. 227.04).
- IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and C-F stretch (~1200 cm⁻¹) .
Advanced Question: How does the fluorine substituent influence the compound’s electronic properties and binding interactions with biological targets?
Answer:
- Electron-Withdrawing Effect : Fluorine increases pyridine ring electron deficiency, enhancing electrophilicity at the carbonyl group. This promotes hydrogen bonding with enzyme active sites (e.g., kinases or tubulin) .
- Bioavailability : Fluorine improves metabolic stability by resisting oxidative degradation. Compare with non-fluorinated analogs in solubility (logP) and permeability assays .
- Structural Insights : X-ray crystallography or DFT calculations reveal fluorine’s role in stabilizing planar conformations, critical for target engagement .
Advanced Question: What experimental limitations arise when studying this compound’s stability under physiological conditions, and how can they be mitigated?
Answer:
- Degradation Pathways : Hydrolysis of the thiomorpholine ring under acidic/alkaline conditions (pH < 3 or > 10) or oxidation of sulfur to sulfoxide.
- Mitigation Strategies :
- Use buffered solutions (pH 7.4) with antioxidants (e.g., BHT) during in vitro assays.
- Store at -20°C under inert gas (N₂/Ar) to prevent moisture and oxygen exposure .
- Analytical Validation : Monitor degradation via LC-MS over 24–72 hours to establish half-life .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Data Discrepancies : Conflicting IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles (>95% purity required).
- Methodological Adjustments :
- Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., fluorescence vs. luminescence).
- Validate target engagement via SPR or thermal shift assays .
- Control Experiments : Compare with structurally related compounds (e.g., morpholine vs. thiomorpholine analogs) to isolate sulfur’s contribution to activity .
Advanced Question: What computational tools are suitable for predicting the compound’s binding modes, and how do they align with experimental data?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or cytochrome P450. Prioritize poses where the fluoropyridine ring occupies hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carbonyl group and catalytic residues (e.g., Lys40 in tubulin).
- Validation : Overlay docking results with cryo-EM or X-ray structures of co-crystallized analogs .
Basic Question: What solubility and formulation challenges are associated with this compound, and what excipients improve bioavailability?
Answer:
- Solubility Profile : Low aqueous solubility (<0.1 mg/mL) due to hydrophobicity (clogP ~2.5).
- Formulation Strategies :
- Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance dissolution.
- For in vivo studies, administer via PEG-400/water (70:30) mixtures .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks to assess excipient compatibility .
Advanced Question: How can researchers design SAR studies to optimize the thiomorpholino moiety for enhanced target selectivity?
Answer:
- SAR Framework : Synthesize analogs with:
- Varied ring sizes (e.g., piperidine vs. thiomorpholine).
- Substituents on sulfur (e.g., sulfone or sulfoxide derivatives).
- Evaluation Metrics :
- Data Interpretation : Correlate sulfur’s electronegativity with target affinity using Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
